molecular formula C20H18F2N2O3S B2778866 ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate CAS No. 1226440-16-9

ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate

Cat. No. B2778866
M. Wt: 404.43
InChI Key: QMYJNSIJEYGKSP-UHFFFAOYSA-N
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Description

Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Novel Compounds

Research into compounds with a structural focus on imidazole derivatives, such as the one mentioned, often involves the synthesis of novel compounds with potential biological activities. For instance, the synthesis of novel imidazo[1,2-a]pyrimidine compounds and their characterization via NMR and IR techniques exemplifies the groundwork in developing new molecules with potential therapeutic uses (Liu, 2013).

Biological Activity Studies

Compounds derived from imidazole and thiazole frameworks are often subjected to biological activity studies. For example, the synthesis and evaluation of 1,3,4-oxadiazole compounds derived from 1H-imidazole for their antibacterial activity against common bacteria indicate the potential medicinal applications of such molecules (Al-badrany, Mohammed, & Alasadi, 2019).

Antimicrobial Activity

The creation of 2-Thioxo-imidazolidin-4-one derivatives and their screening against antibacterial and antifungal organisms demonstrate the antimicrobial potential of compounds within this chemical space. The confirmation of their chemical structures through various spectroscopic methods underpins the rigorous approach to developing new antimicrobial agents (Nasser, Idhayadhulla, Kumar, & Selvin, 2010).

Molecular Docking and Enzyme Inhibition

Studies involving molecular docking and enzyme inhibition assays with compounds such as ethyl 2-[aryl(thiazol-2-yl)amino]acetates highlight the application of such molecules in understanding their interaction with biological targets. The identification of compounds with significant enzyme inhibition capabilities furthers the search for new therapeutic agents (Babar et al., 2017).

Antioxidant Properties

Investigations into the antioxidant properties of compounds, as seen with phenolic compounds isolated from walnut kernels, indicate another potential application area. Such research emphasizes the importance of discovering compounds with antioxidant capabilities, which can be critical in addressing oxidative stress-related diseases (Zhang et al., 2009).

properties

IUPAC Name

ethyl 2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3S/c1-2-26-18(25)13-28-20-23-12-17(14-6-4-3-5-7-14)24(20)15-8-10-16(11-9-15)27-19(21)22/h3-12,19H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYJNSIJEYGKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate

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